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Compound of Interest

Compound Name: (Rac)-SC-45694

Cat. No.: B1680872 Get Quote

Disclaimer: The compound "(Rac)-SC-45694" as specified in the topic could not be identified in

publicly available scientific literature. The following application notes and protocols are provided

for Celecoxib (SC-58635), a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor.

The "SC-" designation in the original query suggests a potential relation to compounds

developed by Searle, for which Celecoxib is a prominent example. It is crucial to note that

Celecoxib's primary mechanism of action is the inhibition of the COX-2 enzyme, not direct

modulation of G-protein coupled receptors (GPCRs). However, its effects on prostaglandin

synthesis can indirectly influence GPCR signaling pathways that are activated by

prostaglandins.

These notes are intended for researchers, scientists, and drug development professionals

interested in utilizing Celecoxib as a tool for studying inflammation, pain, and cancer biology.

Introduction
Celecoxib (SC-58635) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits

the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] Unlike traditional NSAIDs that inhibit both

COX-1 and COX-2, Celecoxib's selectivity for COX-2 leads to a reduced risk of gastrointestinal

side effects.[1][2][5][6] This property makes it a valuable tool for investigating the specific roles

of COX-2 in various physiological and pathological processes, including inflammation, pain,

and carcinogenesis.[2][7][8][9]
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Property Value

IUPAC Name
4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-

pyrazol-1-yl]benzenesulfonamide

Synonyms SC-58635, Celebrex

Molecular Formula C₁₇H₁₄F₃N₃O₂S

Molecular Weight 381.37 g/mol

CAS Number 169590-42-5

Mechanism of Action
Celecoxib is a selective, noncompetitive inhibitor of the COX-2 enzyme.[1] The COX enzyme

catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of

inflammation, pain, and fever.[10][11] There are two main isoforms of the COX enzyme:

COX-1: Constitutively expressed in most tissues and is involved in physiological functions

such as protecting the gastric mucosa and maintaining kidney function.[6]

COX-2: Inducible enzyme that is upregulated at sites of inflammation.[1][6]

By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory

prostaglandins without affecting the protective functions of COX-1.[9][10]

Beyond its primary role in COX-2 inhibition, Celecoxib has been shown to have anti-cancer

effects through both COX-dependent and COX-independent mechanisms.[10][12] These

include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][12]

Quantitative Data
The following tables summarize the binding affinity and potency of Celecoxib and a related

compound, SC-58125.

Table 1: Binding Affinity and Potency of Celecoxib (SC-58635)
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Parameter Target Species Value Reference

IC₅₀ COX-2 Human 40 nM [3][4]

IC₅₀ COX-1 Human 15 µM [4]

Kᴅ COX-2 Murine 2.3 nM [13]

Selectivity Index

(COX-1/COX-2)
- - ~375 [6]

Table 2: Potency of SC-58125

Parameter Target Value Reference

IC₅₀ COX-2 0.04 µM [14]

IC₅₀ COX-1 >100 µM [14]

Signaling Pathways
The primary signaling pathway affected by Celecoxib is the arachidonic acid cascade,

specifically the branch mediated by COX-2.
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Caption: Celecoxib inhibits the COX-2 mediated synthesis of prostaglandins.

Celecoxib can also influence cancer-related signaling pathways independently of its COX-2

inhibitory activity.
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Caption: COX-independent anticancer mechanisms of Celecoxib.

Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of Celecoxib on COX-2

in a cell-free system.

Materials:

Human recombinant COX-2 enzyme

Arachidonic acid (substrate)

Celecoxib (SC-58635)

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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DMSO (for dissolving Celecoxib)

Prostaglandin E2 (PGE2) ELISA kit

Procedure:

Prepare a stock solution of Celecoxib in DMSO.

Serially dilute the Celecoxib stock solution to obtain a range of concentrations.

In a microplate, add the assay buffer, recombinant COX-2 enzyme, and the various

concentrations of Celecoxib or vehicle (DMSO).

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

Initiate the reaction by adding arachidonic acid.

Incubate for a defined period (e.g., 10 minutes) at 37°C.

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

Measure the amount of PGE2 produced using a commercial ELISA kit according to the

manufacturer's instructions.

Calculate the percentage of inhibition for each Celecoxib concentration and determine the

IC₅₀ value.
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Caption: Workflow for in vitro COX-2 inhibition assay.
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Cell-Based Assay for Anti-Proliferative Effects
This protocol outlines a method to assess the effect of Celecoxib on the proliferation of cancer

cells.

Materials:

Cancer cell line of interest (e.g., HCA-7, LLC)

Complete cell culture medium

Celecoxib (SC-58635)

MTT or WST-1 reagent

96-well plates

DMSO

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Prepare various concentrations of Celecoxib in complete cell culture medium. Ensure the

final DMSO concentration is consistent across all wells and does not exceed 0.5%.

Remove the old medium from the cells and add the medium containing different

concentrations of Celecoxib or vehicle control (medium with DMSO).

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

Add MTT or WST-1 reagent to each well according to the manufacturer's protocol.

Incubate for the recommended time to allow for the formation of formazan crystals.

Solubilize the formazan crystals (if using MTT).

Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

for cell growth inhibition.

Applications in Research
Inflammation Research: To investigate the role of COX-2 in inflammatory models in vitro and

in vivo.

Pain Research: To study the mechanisms of pain and the analgesic effects of selective COX-

2 inhibition.

Cancer Biology: To explore the anti-tumorigenic effects of Celecoxib and the role of COX-2 in

cancer progression.[7][8][15]

Cardiovascular Research: To study the cardiovascular effects of selective COX-2 inhibition,

although caution is advised due to potential risks.

Important Considerations
Solubility: Celecoxib is poorly soluble in water and should be dissolved in an organic solvent

like DMSO for in vitro experiments.

Off-Target Effects: While highly selective for COX-2, at high concentrations, Celecoxib may

exhibit off-target effects. It is essential to include appropriate controls and use the lowest

effective concentration.

In Vivo Studies: For in vivo experiments, appropriate formulation and vehicle selection are

crucial for ensuring bioavailability.

This document provides a starting point for utilizing Celecoxib as a research tool. It is

recommended to consult the primary literature for more specific protocols and applications

relevant to your research interests.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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